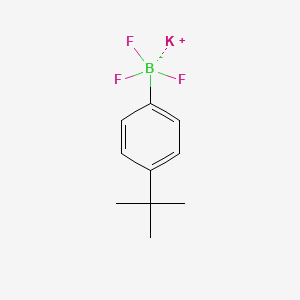
Potassium 4-tert-butylphenyltrifluoroborate
描述
Potassium 4-tert-butylphenyltrifluoroborate is a useful research compound. Its molecular formula is C10H13BF3K and its molecular weight is 240.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Potassium (4-(tert-butyl)phenyl)trifluoroborate, also known as Potassium 4-tert-butylphenyltrifluoroborate, is a special class of organoboron reagents . It primarily targets aryl bromides , which are organic compounds that contain a bromine atom attached to an aromatic ring.
Mode of Action
The compound interacts with its targets through a borylation reaction . This reaction involves the conversion of aryl bromides to arylboronic acids directly under mild conditions . The functional group tolerance of this reaction is considerably high , suggesting that the compound can interact with a wide range of aryl bromides.
Biochemical Pathways
The primary biochemical pathway affected by Potassium (4-(tert-butyl)phenyl)trifluoroborate is the borylation of aryl bromides . This pathway leads to the formation of arylboronic acids, which are important intermediates in organic synthesis. The downstream effects of this pathway include the synthesis of various organic compounds, depending on the specific arylboronic acids produced.
Pharmacokinetics
It is known that the compound is stable under both moisture and air , suggesting that it may have good bioavailability
Result of Action
The primary result of the action of Potassium (4-(tert-butyl)phenyl)trifluoroborate is the formation of arylboronic acids from aryl bromides . These acids are versatile intermediates in organic synthesis, enabling the production of a wide range of organic compounds.
Action Environment
The action of Potassium (4-(tert-butyl)phenyl)trifluoroborate is influenced by environmental factors. The compound is remarkably compliant with strong oxidative conditions , suggesting that it can function effectively in various chemical environments. Additionally, it is stable under both moisture and air , indicating that it can maintain its efficacy and stability in diverse environmental conditions.
生化分析
Biochemical Properties
Potassium 4-tert-butylphenyltrifluoroborate plays a significant role in biochemical reactions, especially in the context of organic synthesis. It acts as a boronic acid surrogate, providing greater stability and reduced sensitivity to water compared to boronic acids . This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . The nature of these interactions involves the coordination of the boron atom with the active sites of enzymes, enhancing the efficiency of the catalytic process.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of specific kinases and phosphatases, thereby affecting signal transduction pathways . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The boron atom in the compound forms reversible covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression and subsequent cellular responses. The compound’s trifluoroborate group also contributes to its unique reactivity and stability in biochemical environments.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be stable under ambient conditions, but prolonged exposure to moisture and air can lead to gradual degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, with minimal degradation observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to enhance cellular function and metabolic activity . At higher doses, it can exhibit toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, indicating a narrow therapeutic window for its use in biochemical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. This interaction can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is also affected by its physicochemical properties, such as solubility and stability.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its role in biochemical reactions and cellular processes.
属性
IUPAC Name |
potassium;(4-tert-butylphenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF3.K/c1-10(2,3)8-4-6-9(7-5-8)11(12,13)14;/h4-7H,1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPOMNZPBPIWDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(C)(C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635622 | |
| Record name | Potassium (4-tert-butylphenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423118-47-2 | |
| Record name | Potassium (4-tert-butylphenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



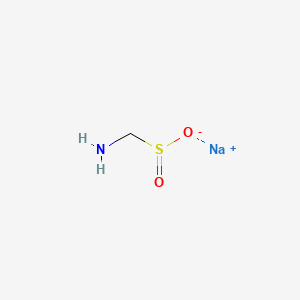
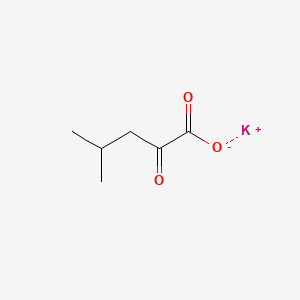



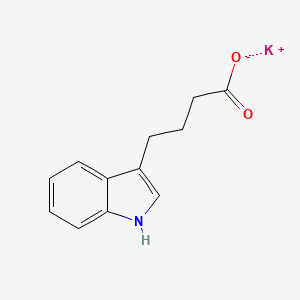
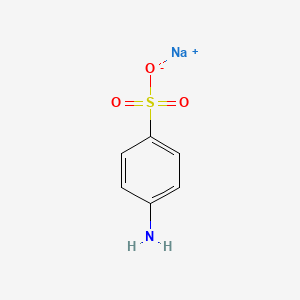

![Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate](/img/structure/B1324452.png)


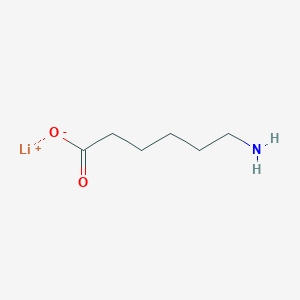
![Potassium 3-[4-(morpholine-4-sulfonyl)phenyl]propanoate](/img/structure/B1324469.png)
